molecular formula C8H14N2O3 B1659871 ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate CAS No. 686300-89-0

ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate

Cat. No.: B1659871
CAS No.: 686300-89-0
M. Wt: 186.21 g/mol
InChI Key: HNYRNJAZRKCHSC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(2S)-3-oxopiperazin-2-yl]acetate is a chemical compound with the molecular formula C8H14N2O3 It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [(2S)-3-oxopiperazin-2-yl]acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with piperazine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol. The mixture is refluxed for several hours, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2S)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl [(2S)-3-oxo-2-piperazinyl]acetate, while reduction could produce ethyl [(2S)-3-hydroxy-2-piperazinyl]acetate .

Scientific Research Applications

Ethyl [(2S)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [(2S)-3-oxopiperazin-2-yl]acetate can be compared with other similar compounds, such as:

Properties

CAS No.

686300-89-0

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 2-[(2S)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12)/t6-/m0/s1

InChI Key

HNYRNJAZRKCHSC-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C[C@H]1C(=O)NCCN1

SMILES

CCOC(=O)CC1C(=O)NCCN1

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1

Origin of Product

United States

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